molecular formula C16H20Cl6O2 B14388382 1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene CAS No. 88335-06-2

1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene

Cat. No.: B14388382
CAS No.: 88335-06-2
M. Wt: 457.0 g/mol
InChI Key: WTSXBFOKJPHNAH-UHFFFAOYSA-N
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Description

1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene is an organic compound characterized by a benzene ring substituted with two 5,5,5-trichloropentyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene typically involves the reaction of 1,4-dihydroxybenzene with 5,5,5-trichloropentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the trichloropentyl groups to less chlorinated or dechlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcohol solvent.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of partially or fully dechlorinated derivatives.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The trichloropentyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The benzene ring provides a stable scaffold that can facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(3,7-dimethyloctyl)oxy]benzene: Similar structure but with different alkyl substituents.

    1,4-Bis[(2-chloroethyl)oxy]benzene: Contains shorter alkyl chains with fewer chlorine atoms.

    1,4-Bis[(4-chlorobutyl)oxy]benzene: Similar structure with different chain length and chlorine substitution.

Uniqueness

1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene is unique due to the presence of the trichloropentyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

88335-06-2

Molecular Formula

C16H20Cl6O2

Molecular Weight

457.0 g/mol

IUPAC Name

1,4-bis(5,5,5-trichloropentoxy)benzene

InChI

InChI=1S/C16H20Cl6O2/c17-15(18,19)9-1-3-11-23-13-5-7-14(8-6-13)24-12-4-2-10-16(20,21)22/h5-8H,1-4,9-12H2

InChI Key

WTSXBFOKJPHNAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCC(Cl)(Cl)Cl)OCCCCC(Cl)(Cl)Cl

Origin of Product

United States

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